(3,4-Dimethylphenyl)(thiophen-3-yl)methanol
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Overview
Description
(3,4-Dimethylphenyl)(thiophen-3-yl)methanol is an organic compound that features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a thiophene ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(thiophen-3-yl)methanol typically involves the reaction of 3,4-dimethylbenzaldehyde with thiophene-3-carboxaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major products include (3,4-Dimethylphenyl)(thiophen-3-yl)ketone or aldehyde.
Reduction: The major product is the corresponding alkane.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Scientific Research Applications
(3,4-Dimethylphenyl)(thiophen-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(thiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethylphenyl)(thiophen-2-yl)methanol
- (3,4-Dimethylphenyl)(furan-3-yl)methanol
- (3,4-Dimethylphenyl)(pyridin-3-yl)methanol
Uniqueness
(3,4-Dimethylphenyl)(thiophen-3-yl)methanol is unique due to the presence of both a dimethyl-substituted phenyl ring and a thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OS/c1-9-3-4-11(7-10(9)2)13(14)12-5-6-15-8-12/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHVLHWVDNKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CSC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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